molecular formula C9H14Cl2N2O B13521281 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride

4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride

Cat. No.: B13521281
M. Wt: 237.12 g/mol
InChI Key: GFSYBCMFXRFHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce tetrahydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to therapeutic research .

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-quinoxalin-6-ol;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-11-5-4-10-8-3-2-7(12)6-9(8)11;;/h2-3,6,10,12H,4-5H2,1H3;2*1H

InChI Key

GFSYBCMFXRFHFS-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)O.Cl.Cl

Origin of Product

United States

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